Boc-Gln-OH

Catalog No.
S662693
CAS No.
13726-85-7
M.F
C10H18N2O5
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln-OH

CAS Number

13726-85-7

Product Name

Boc-Gln-OH

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)

InChI Key

VVNYDCGZZSTUBC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

Boc-Gln-OH;13726-85-7;Boc-L-glutamine;(S)-5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid;Nalpha-(tert-Butoxycarbonyl)-L-glutamine;BOC-GLUTAMINE;N-(tert-Butoxycarbonyl)-L-glutamine;Nalpha-Boc-L-glutamine;tert-Butoxycarbonyl-L-glutamine;N-alpha-t-BOC-L-GLUTAMINE;VVNYDCGZZSTUBC-LURJTMIESA-N;N2-tert-Butoxycarbonyl-L-glutamine;N2-tert-Butyloxycarbonyl-L-glutamine;MFCD00065571;SBB066024;N-T-BUTOXYCARBONYL-L-GLUTAMINE;N2-((1,1-Dimethylethoxy)carbonyl)-L-glutamine;Boc-L-Gln-OH;alpha-t-BOC-L-glutamine;N2-[(1,1-Dimethylethoxy)carbonyl]-L-glutamine;L-Glutamine,N2-((1,1-dimethylethoxy)carbonyl)-;L-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-;(2S)-2-[(tert-butoxy)carbonylamino]-4-carbamoylbutanoicacid;(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoicacid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-CARBAMOYLBUTANOICACID

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Gln-OH is a protected amino acid, meaning its reactive amine group is temporarily blocked by a Boc (tert-butyloxycarbonyl) group. This allows for the controlled coupling of amino acids in a specific order during peptide chain formation.
  • In SPPS, Boc-Gln-OH is attached to a solid resin support. The Boc group is then selectively removed, allowing the glutamine residue to react with the next incoming amino acid. This cycle of deprotection and coupling is repeated until the entire peptide sequence is built.

Synthesis of Functional Peptides:

  • Boc-Gln-OH is used to incorporate glutamine, an essential amino acid, into various peptides with desired biological functions. Glutamine plays a role in numerous cellular processes, including protein synthesis, nitrogen metabolism, and cell signaling.
  • By incorporating Boc-Gln-OH, researchers can synthesize peptides that mimic natural hormones, enzymes, or other bioactive molecules. These peptides can be used in drug discovery, diagnostics, and studies of cellular function.

Investigation of Glutamine-Related Diseases:

  • Boc-Gln-OH can be employed to synthesize peptides containing mutated glutamine residues associated with specific diseases. This allows scientists to study the effects of these mutations on protein function and develop potential therapeutic strategies.
  • For instance, glutamine mutations are implicated in neurological disorders like Huntington's disease. By synthesizing peptides with these mutations, researchers can gain insights into the disease mechanism and identify potential drug targets.

Development of Novel Biomaterials:

  • Boc-Gln-OH can be used to create peptides with specific functionalities for use in biomaterial design. These peptides can be incorporated into scaffolds or hydrogels for tissue engineering applications or drug delivery systems.
  • The glutamine side chain can provide sites for attachment of other molecules or influence the material's biocompatibility and degradation properties.

Boc-L-Glutamine, also known as N-tert-Butoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. Its chemical formula is C10H18N2O5, and it possesses a molecular weight of approximately 218.26 g/mol. The compound appears as a white powder and is moderately soluble in water, ethanol, methanol, and dimethyl sulfoxide. It has a melting point ranging from 173°C to 180°C . The Boc group serves as a protecting group for the amino group of glutamine, which is crucial in peptide synthesis and other

, primarily involving the formation and cleavage of the Boc protecting group. The reactions can be categorized as follows:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group of glutamine.
  • Coupling Reactions: Boc-L-Glutamine is commonly used in solid-phase peptide synthesis (SPPS), where it can react with other amino acids to form peptide bonds.
  • N-acylation: This involves the reaction of Boc-L-Glutamine with acylating agents to form various derivatives .

The synthesis of Boc-L-Glutamine typically involves the reaction of L-glutamine with tert-butoxycarbonyl anhydride in the presence of a base catalyst. This method yields Boc-L-Glutamine while protecting the amino group from undesired reactions during subsequent synthetic steps .

General Procedure:

  • Dissolve L-glutamine in an appropriate solvent.
  • Add tert-butoxycarbonyl anhydride.
  • Introduce a base catalyst (e.g., triethylamine).
  • Stir the mixture under controlled temperature conditions until completion.
  • Purify the product through crystallization or chromatography.

Boc-L-Glutamine has several applications across different fields:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and proteins.
  • Pharmaceuticals: Used in drug development and delivery systems.
  • Biochemistry Research: Employed in studies involving protein structure and function .

Boc-L-Glutamine shares similarities with several other compounds used in peptide synthesis. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Boc-L-AlanineC7H15N2O4Smaller side chain; simpler structure for basic peptides
Boc-L-LeucineC11H21N2O4Branched-chain amino acid; important for protein structure
Fmoc-L-GlutamineC15H18N2O5Uses Fmoc protecting group; allows for different reaction conditions
Z-L-GlutamineC10H18N2O5Uses benzyloxycarbonyl protection; more stable under certain conditions

Boc-L-Glutamine is unique due to its specific application as a protecting group that balances stability and reactivity during peptide synthesis processes.

The development of amino acid protection strategies revolutionized peptide synthesis, enabling the controlled assembly of complex biomolecules. Early efforts by Bergmann and Zervas in the 1930s introduced the carbobenzoxy (Cbz) group, marking the first systematic approach to amine protection. This innovation laid the groundwork for modern orthogonal protection schemes, where multiple functional groups are shielded simultaneously using chemically distinct moieties. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s further necessitated robust protecting groups compatible with iterative deprotection and coupling cycles.

Development and Adoption of the tert-Butyloxycarbonyl (Boc) Group

The Boc group emerged as a cornerstone of peptide chemistry due to its acid-labile nature, allowing selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA) while leaving benzyl (Bn)-based side-chain protections intact. Di-tert-butyl dicarbonate (Boc anhydride) became the reagent of choice for introducing the Boc group via Schotten-Baumann or organic-phase reactions. Its compatibility with SPPS and orthogonal stability relative to Fmoc (base-labile) made it indispensable for synthesizing aggregation-prone sequences.

Significance of Glutamine in Peptide Chemistry

Glutamine (Gln) is a critical residue in bioactive peptides, contributing to hydrogen bonding and structural stability. However, its side-chain amide group poses synthetic challenges, including unintended cyclization or hydrolysis during activation. Protecting the α-amino group with Boc mitigates these issues, ensuring regioselective coupling and minimizing side reactions.

Historical Perspective on Boc-Gln-OH in Chemical Synthesis

tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) exists as a solid crystalline compound at room temperature [1] [2]. The compound manifests as a white to almost white powder or crystal [3] [1] [2], exhibiting characteristic properties of protected amino acid derivatives used in peptide synthesis. The material demonstrates a uniform white to off-white coloration [3] [4] and is odorless under standard laboratory conditions [5].

The physical state remains stable under normal atmospheric conditions, with the compound maintaining its crystalline integrity when properly stored. The powder form facilitates ease of handling and precise weighing for synthetic applications, while the crystalline structure contributes to the compound's stability and purity characteristics.

Thermodynamic Properties

Melting Point (113-116°C, decomposition) [6] [7]

The melting point of Boc-Gln-OH represents a critical thermodynamic parameter for characterization and quality control. The compound exhibits a melting point range of 113-116°C with decomposition [8] [4], indicating thermal instability at elevated temperatures. Alternative literature sources report a slightly broader range of 114-117°C [9], reflecting minor variations in experimental conditions and measurement techniques.

The decomposition behavior at the melting point is characteristic of protected amino acids containing the tert-butoxycarbonyl protecting group. This thermal decomposition occurs due to the lability of the Boc group under elevated temperatures, leading to loss of carbon dioxide and isobutylene to yield the free amino acid.

Boiling Point and Thermal Stability

The theoretical boiling point is predicted to be 509.1±45.0°C at 760 mmHg [9] [10], although this value represents a computational estimate rather than an experimentally determined parameter. The high predicted boiling point suggests significant intermolecular interactions and molecular stability under standard atmospheric pressure.

Thermal stability analysis reveals that Boc-Gln-OH undergoes decomposition well before reaching its theoretical boiling point. The compound demonstrates limited thermal stability above 113°C, with the Boc protecting group being particularly susceptible to thermal degradation. The flash point is predicted at 261.7±28.7°C [9] [10], indicating the temperature at which the compound may form ignitable vapor-air mixtures.

Solubility Profile

Solubility in Organic Solvents

Comprehensive solubility studies reveal that Boc-Gln-OH exhibits maximum solubility in ethanol among all tested organic solvents [11] [12]. The compound demonstrates excellent solubility in polar protic solvents including methanol [4] [13] [14] and aprotic solvents such as dimethyl sulfoxide (DMSO) [4] [13] [14].

Specific solubility characteristics include:

  • N,N-Dimethylformamide (DMF): Soluble at concentrations of 1 mmol in 2 mL [4] [13] [14]
  • Chloroform and dichloromethane: Good solubility [15] [16]
  • Acetone and acetonitrile: Moderate to good solubility [11] [12] [17]
  • Ethyl acetate: Minimum solubility among tested organic solvents [11] [12]

The solubility behavior correlates with the empirical solvent polarity parameters (ET(30)), with higher solubility observed in solvents with appropriate polarity for hydrogen bonding interactions [11] [12].

Aqueous Solubility Characteristics

Boc-Gln-OH exhibits limited solubility in water [11] [12], primarily attributed to the hydrophobic nature of the tert-butoxycarbonyl protecting group. The aqueous solubility is significantly lower compared to the unprotected L-glutamine, reflecting the impact of the bulky hydrophobic Boc group on the molecule's interaction with water molecules.

Temperature-dependent solubility studies conducted from 283.15 to 323.15 K demonstrate that solubility increases with absolute temperature across all tested solvents [11] [12]. This positive temperature coefficient indicates endothermic dissolution processes and provides practical guidance for optimizing reaction conditions in synthetic applications.

Optical Properties

Specific Rotation ([α]20/D −3.5°, c = 1 in ethanol) [6] [18]

The optical activity of Boc-Gln-OH serves as a critical parameter for confirming the stereochemical integrity of the L-configuration. The compound exhibits a specific rotation [α]20/D of −3.5° (c = 1 in ethanol) [8] [4], indicating levorotatory optical activity. Alternative measurements report a range of −3.0 to −4.0° (c = 2 in ethanol) [1] [2], reflecting slight variations in concentration and measurement conditions.

The negative specific rotation confirms the retention of the L-stereochemistry of the original glutamine residue during the Boc protection process. This optical activity measurement serves as a quality control parameter for ensuring the enantiomeric purity of the compound, which is essential for applications in asymmetric synthesis and peptide chemistry.

Refractive Index

The refractive index is predicted to be 1.495 [10], representing a computational estimate based on molecular structure and composition. This value provides insight into the compound's optical density and light-bending properties, which can be useful for analytical identification and purity assessment through refractometric methods.

Acid-Base Properties

pKa Values

The acid-base behavior of Boc-Gln-OH is governed by the ionizable functional groups present in the molecule. The predicted pKa value is 3.84±0.10 [4] [13], corresponding primarily to the carboxyl group present in the glutamine backbone. This value indicates that the compound will exist predominantly in its protonated form under acidic conditions and as a carboxylate anion under basic conditions.

The presence of the Boc protecting group influences the pKa by providing electron-withdrawing effects that stabilize the conjugate base, thereby making the carboxyl group more acidic compared to the unprotected glutamine.

pH-Dependent Behavior

Boc-Gln-OH demonstrates amphoteric character due to the presence of both amino and carboxyl functional groups [19]. The compound exhibits maximum stability in the pH range of 5.0-7.5 [20] [21], based on degradation kinetics studies of related glutamine derivatives.

pH-dependent behavior includes:

  • Acidic conditions (pH < 3): Protonation of amino groups and carboxyl groups
  • Neutral conditions (pH 5-7.5): Optimal stability with minimal degradation
  • Basic conditions (pH > 8): Deprotonation of carboxyl groups and potential Boc group hydrolysis

The pH stability profile is particularly relevant for synthetic applications, storage conditions, and formulation development, where maintaining the compound within the optimal pH range ensures maximum stability and minimizes unwanted side reactions.

PropertyValueConditionsSource
Molecular FormulaC₁₀H₁₈N₂O₅- [9] [1] [8]
Molecular Weight246.26 g/mol- [9] [1] [8]
Melting Point113-116°C (dec.)With decomposition [8] [4]
Specific Rotation−3.5°c = 1 in ethanol, 20°C [8] [4]
Density1.2±0.1 g/cm³Predicted value [9] [10]
pKa3.84±0.10Predicted value [4] [13]
Maximum SolubilityEthanol283.15-323.15 K [11] [12]
Minimum SolubilityEthyl acetate283.15-323.15 K [11] [12]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.12157168 g/mol

Monoisotopic Mass

246.12157168 g/mol

Heavy Atom Count

17

Other CAS

13726-85-7

General Manufacturing Information

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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